7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine
Description
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a fused pyrrole-pyrazine core with iodine at position 7 and a methyl group at position 4. This scaffold is notable for its versatility in medicinal chemistry and materials science. The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the methyl group modulates steric and electronic properties .
Properties
IUPAC Name |
7-iodo-5-methylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIMZLSOFEBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine typically involves the formation of carbon-carbon and carbon-nitrogen bonds. One common method includes the cyclization of pyrrole and pyrazine rings. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Pyrrolo[2,3-b]pyrazines
Halogenation at position 7 significantly impacts reactivity and biological activity. Key analogs include:
Notes:
- Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine increases steric hindrance but improves leaving-group ability in nucleophilic substitutions, making it valuable in cross-coupling reactions .
- Methyl vs. Tosyl Groups : The methyl group at C5 likely enhances metabolic stability compared to bulkier tosyl groups, which may improve pharmacokinetics in drug candidates .
Halogenation Strategies
- Iodination : N-Iodosuccinimide (NIS) in acetone or THF is commonly used for regioselective iodination at C7 (e.g., 67% yield for 8-Bromo-7-iodo-pyrido[3,4-b]pyrazine in ) .
- Methyl Introduction : Methyl groups are typically introduced via alkylation or via pre-functionalized intermediates (e.g., 5-methyl-pyrrolo[2,3-b]pyrazine in ) .
Challenges
- Low Yields : Bromo-iodo derivatives (e.g., 7-Bromo-6-iodo-pyrido[2,3-b]pyrazine) show yields as low as 5% due to competing side reactions .
- Purification : Tosyl-protected derivatives (e.g., 7-Iodo-5-tosyl-pyrrolo[2,3-b]pyrazine) require column chromatography for isolation, complicating large-scale synthesis .
Biological Activity
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique pyrrolo[2,3-b]pyrazine scaffold with an iodine atom and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 227.04 g/mol. This structural configuration is believed to influence its reactivity and biological activity significantly.
Target Interactions
This compound has been shown to interact with various biological targets, primarily through:
- Hydrogen Bonding : The nitrogen atom in the pyrazine ring forms essential hydrogen bonds with target proteins, facilitating interactions crucial for biological activity.
- Kinase Inhibition : It exhibits promising activity as a kinase inhibitor, targeting specific kinases involved in cancer cell proliferation and survival.
Biochemical Pathways
The compound affects multiple biochemical pathways, indicating its potential to induce various cellular responses depending on the specific targets it interacts with. This includes pathways involved in apoptosis and cell cycle regulation.
Anticancer Properties
Research indicates that this compound derivatives can inhibit cancer cell growth. In vitro studies have demonstrated that these compounds can induce apoptosis in leukemic cells by blocking proliferation and inducing cell cycle arrest:
- Case Study : In studies involving human leukemia K562 cells, treatment with related pyrazine derivatives led to significant decreases in cell viability (IC50 of 25 μM) and morphological changes indicative of apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that this compound derivatives possess antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against bacterial strains.
- Antifungal Activity : Similar testing has revealed antifungal properties against fungal pathogens, suggesting potential applications in treating fungal infections.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine Derivatives | Antibacterial and antiviral properties | Different scaffold structure |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Potent FGFR inhibitors | Known for specific inhibitory activity |
This compound stands out due to its unique substitution pattern. The presence of iodine significantly influences both chemical reactivity and biological interactions compared to other similar compounds.
Research Applications
This compound has several applications across different scientific fields:
- Medicinal Chemistry : Explored for drug development due to its anticancer and antimicrobial properties.
- Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Material Science : Investigated for potential uses in developing new materials and chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
